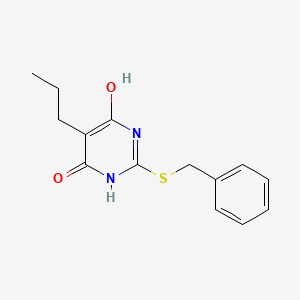
2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It is also known by its chemical name, NSC 370147. In
Mecanismo De Acción
The exact mechanism of action of 2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in various disease processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication. This inhibition can lead to the death of cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In general, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have antiviral effects by inhibiting the replication of certain viruses. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone in lab experiments is its potential therapeutic properties. It has been shown to have a wide range of applications, making it a versatile compound for scientific research. However, one of the limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to fully understand its potential therapeutic properties and to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research related to 2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone. One potential direction is to further explore its use as an anticancer agent, specifically in combination with other chemotherapy drugs. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone can be achieved through a multi-step process that involves the reaction of various chemicals. One of the most common methods involves the reaction of 2-aminopyrimidine with benzyl mercaptan and propyl bromide in the presence of a base. This reaction leads to the formation of the desired compound, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
2-(benzylthio)-6-hydroxy-5-propyl-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the most notable research applications include its use as an anticancer agent, antiviral agent, and anti-inflammatory agent. In addition, it has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-hydroxy-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-6-11-12(17)15-14(16-13(11)18)19-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBMBIOIDLEZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)

![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)
![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5918113.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)



![4-[2-(benzylthio)benzoyl]morpholine](/img/structure/B5918155.png)



